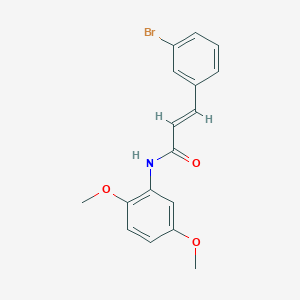
3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide” is likely to be an organic compound given its structure. It contains a bromophenyl group, a dimethoxyphenyl group, and an acrylamide group. The presence of these functional groups could give this compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl and dimethoxyphenyl groups are likely to be aromatic, given their phenyl (benzene) rings. The acrylamide group contains a carbon-carbon double bond and a carbon-nitrogen single bond .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the bromine atom in the bromophenyl group could be replaced by other groups in a substitution reaction. The carbon-carbon double bond in the acrylamide group could be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to compounds without a halogen. The dimethoxyphenyl group could influence the compound’s solubility in different solvents .Applications De Recherche Scientifique
Polymer Science and Electrophoresis
Acrylamide is extensively used in laboratory research, particularly in the preparation of polyacrylamide gels for electrophoresis (PAGE). This technique is crucial for the separation of proteins and nucleic acids based on their size and charge. The study by Bergmark (1997) highlights the use of acrylamide in PAGE and explores the hemoglobin adducts formed by acrylamide and acrylonitrile in laboratory workers, indicating occupational exposure to these chemicals (Bergmark, 1997).
Toxicology and Human Health
Research on acrylamide's metabolism in humans following oral administration provides insights into its toxicological effects. Fennell et al. (2005) evaluated the metabolism of acrylamide, comparing hemoglobin adduct formation upon oral and dermal administration and found that acrylamide is metabolized via glycidamide to a lesser extent than in rodents, suggesting differences in metabolic pathways between humans and rodents (Fennell et al., 2005).
Environmental Science
Studies on polybrominated diphenyl ethers (PBDEs) in human milk and other environmental samples indicate the presence of acrylamide in various environmental matrices. Schecter et al. (2003) reported on the levels of PBDEs in breast milk from Texas, showing concern for potential toxicity to nursing infants due to the persistence and bioaccumulative nature of some PBDE congeners. This study indirectly relates to the environmental persistence of synthetic chemicals, including acrylamide derivatives (Schecter et al., 2003).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-21-14-7-8-16(22-2)15(11-14)19-17(20)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJXMPSCXOFUAV-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2794657.png)
![N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride](/img/structure/B2794658.png)
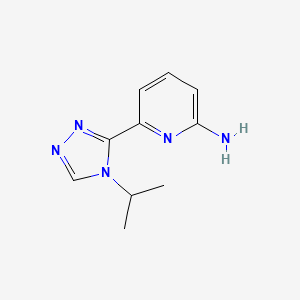

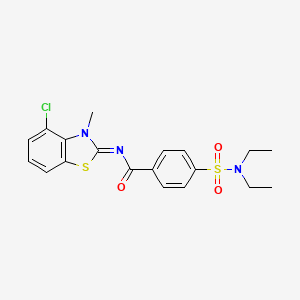
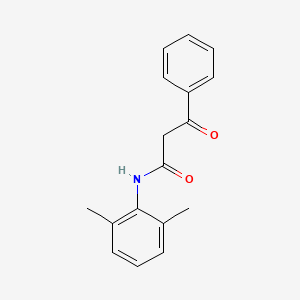
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2794667.png)
![Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride](/img/structure/B2794668.png)

![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]methyl 2-chloroquinoline-4-carboxylate](/img/structure/B2794670.png)
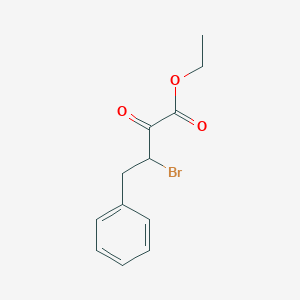
![6-methyl-N-(4-methylpyridin-3-yl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2794672.png)
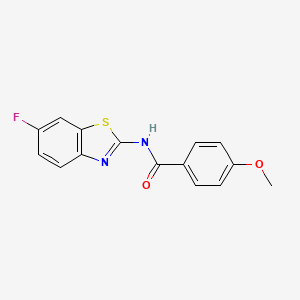
![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794677.png)